

# Cytotoxicity Profile of a Synthetic Acrylophenone (TA2)

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## Compound Focus: Acrylophenone

CAS No.: 768-03-6

Cat. No.: S516117

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The following table summarizes the experimental data for compound **TA2**, identified as the most promising "leader compound" in its series. The data is sourced from a 2016 study that synthesized a group of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides [1].

Property	Details & Quantitative Data
Compound ID	TA2 [1]
IUPAC Name	1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochloride (with a methyl substituent on the phenyl ring) [1]
Tested Cell Lines	<b>Tumor:</b> Ca9-22 (human gingival carcinoma), HSC-2, HSC-3, HSC-4 (human oral squamous cell carcinomas). <b>Non-tumor:</b> HGF (gingival fibroblasts), HPLF (periodontal ligament fibroblasts), HPC (pulp cells) [1]
Key Finding	Showed selective cytotoxicity towards tumor cell lines over non-tumor oral cells [1]
Experimental Result	Positive selectivity (PSE) was calculated, pointing to TA2 as the leader compound for future consideration [1]

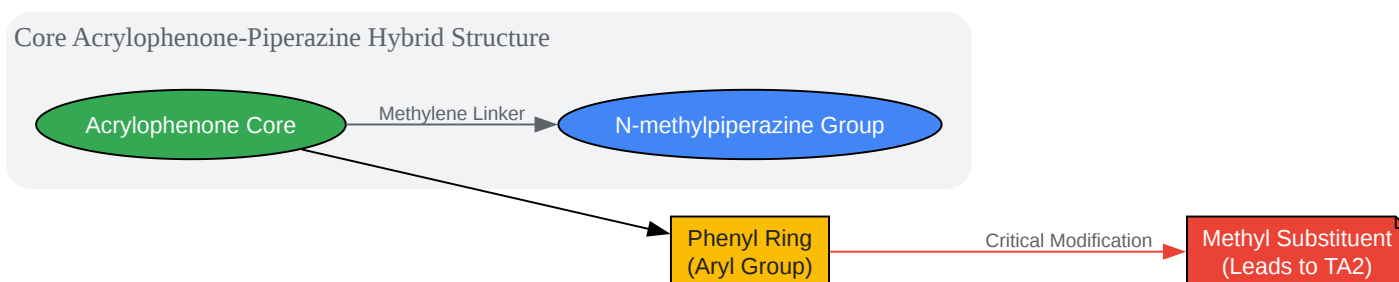
## Detailed Experimental Methodology

The study you referenced employed standard protocols for synthesizing the **acrylophenones** and evaluating their cytotoxicity [1]. Here is a detailed breakdown of the experimental workflow:

- **1. Synthesis & Characterization:** The **acrylophenone** derivatives were synthesized as **Mannich bases**, introducing the N-methylpiperazine group. The chemical structures of all synthesized compounds were confirmed using  **$^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS** spectroscopy [1].
- **2. Cytotoxicity Assay:** The cytotoxic effects of the compounds were tested against the panel of human oral cancer and normal cell lines listed above. The specific assay used to quantify cell viability was not named in the abstract, but the methodology is standard for such evaluations [1].
- **3. Data Analysis:** The researchers calculated the **PSE (Positive Selectivity)** value for each compound. This metric helps identify compounds that are more toxic to cancer cells than to normal cells. Based on this analysis, compound TA2 was highlighted for its superior profile [1].

## Structure-Activity Relationship (SAR) Diagram

The biological activity of **acrylophenones** is highly dependent on their chemical structure. The study you referenced confirms that even a small change, like adding a methyl group to the phenyl ring, can significantly impact cytotoxicity and selectivity [1]. The following diagram illustrates the core structure and the key modification that led to the identified leader compound, TA2.



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## Research Implications and Future Directions

The identification of TA2 as a leader compound provides a clear direction for future research. The demonstrated **selective cytotoxicity** is a crucial finding, as it suggests the compound can target cancer cells

while minimizing damage to healthy cells, a primary goal in anticancer drug development [1].

Subsequent research efforts would logically focus on:

- **Lead Optimization:** Synthesizing and testing analogs of TA2 with different substituents on the phenyl ring to further improve potency and selectivity.
- **Mechanism of Action Studies:** Investigating how TA2 causes cell death in cancer cells (e.g., apoptosis, disruption of cellular pathways).
- **In Vivo Testing:** Evaluating the efficacy and safety of TA2 in animal models of oral cancer.

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## References

1. Synthesis of some acrylophenones with N ... [pubmed.ncbi.nlm.nih.gov]

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